molecular formula C5H10O3<br>(C2H5O)2CO<br>C5H10O3 B041859 Diethyl carbonate CAS No. 105-58-8

Diethyl carbonate

Cat. No. B041859
Key on ui cas rn: 105-58-8
M. Wt: 118.13 g/mol
InChI Key: OIFBSDVPJOWBCH-UHFFFAOYSA-N
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Patent
US09221844B2

Procedure details

In a phosphinylation polymerization, each X and Y are R9HP— and G is a hydrocarbyl, which includes a silicone. Copolymerization occurs in the presence of a radical initiator such as AIBN, V-40, benzoyl peroxide, lauroyl peroxide (Luperox™), UV light (λ≦400 nm), 2,2-dimethoxyphenyl acetophenone (Irgacure® 651), and the like, in a solvent such as benzene, acetone, ethanol, 1,2-dichloroethane, propylene carbonate, dimethyl carbonate, diethyl carbonate, ethylene carbonate, butanone, ethylene glycol dimethyl ether, or DMF at a temperature of 25 to 140° C. to produce the polymer.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
hydrocarbyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
silicone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
2,2-dimethoxyphenyl acetophenone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
CC(N=N[C:8]([C:11]#N)(C)C)(C#N)C.[C:13]([O:21]O[C:23](=[O:30])[C:24]1C=CC=CC=1)(=[O:20])C1C=CC=CC=1.[C:31]([O:44]O[C:46](=[O:58])[CH2:47]CCCCCCCCCC)(=[O:43])CCCCCCCCCCC.[CH3:59][O:60][C:61]1([O:76][CH3:77])C=CC=CC1CC(C1C=CC=CC=1)=O>CN(C=O)C.COCCOC.CC(=O)CC.C1(=O)OC(C)CO1.ClCCCl.C(O)C.CC(C)=O.C1C=CC=CC=1>[C:61](=[O:20])([O:60][CH3:59])[O:76][CH3:77].[C:31](=[O:43])([O:44][CH2:11][CH3:8])[O:30][CH2:23][CH3:24].[C:13]1(=[O:20])[O:58][CH2:46][CH2:47][O:21]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
COCCOC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(CC)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(OCC(C)O1)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCCl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
hydrocarbyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
silicone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(C#N)N=NC(C)(C)C#N
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCC)(=O)OOC(CCCCCCCCCCC)=O
Step Seven
Name
2,2-dimethoxyphenyl acetophenone
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1(C(C=CC=C1)CC(=O)C1=CC=CC=C1)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a phosphinylation polymerization
CUSTOM
Type
CUSTOM
Details
Copolymerization

Outcomes

Product
Name
Type
product
Smiles
C(OC)(OC)=O
Name
Type
product
Smiles
C(OCC)(OCC)=O
Name
Type
product
Smiles
C1(OCCO1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09221844B2

Procedure details

In a phosphinylation polymerization, each X and Y are R9HP— and G is a hydrocarbyl, which includes a silicone. Copolymerization occurs in the presence of a radical initiator such as AIBN, V-40, benzoyl peroxide, lauroyl peroxide (Luperox™), UV light (λ≦400 nm), 2,2-dimethoxyphenyl acetophenone (Irgacure® 651), and the like, in a solvent such as benzene, acetone, ethanol, 1,2-dichloroethane, propylene carbonate, dimethyl carbonate, diethyl carbonate, ethylene carbonate, butanone, ethylene glycol dimethyl ether, or DMF at a temperature of 25 to 140° C. to produce the polymer.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
hydrocarbyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
silicone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
2,2-dimethoxyphenyl acetophenone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
CC(N=N[C:8]([C:11]#N)(C)C)(C#N)C.[C:13]([O:21]O[C:23](=[O:30])[C:24]1C=CC=CC=1)(=[O:20])C1C=CC=CC=1.[C:31]([O:44]O[C:46](=[O:58])[CH2:47]CCCCCCCCCC)(=[O:43])CCCCCCCCCCC.[CH3:59][O:60][C:61]1([O:76][CH3:77])C=CC=CC1CC(C1C=CC=CC=1)=O>CN(C=O)C.COCCOC.CC(=O)CC.C1(=O)OC(C)CO1.ClCCCl.C(O)C.CC(C)=O.C1C=CC=CC=1>[C:61](=[O:20])([O:60][CH3:59])[O:76][CH3:77].[C:31](=[O:43])([O:44][CH2:11][CH3:8])[O:30][CH2:23][CH3:24].[C:13]1(=[O:20])[O:58][CH2:46][CH2:47][O:21]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
COCCOC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(CC)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(OCC(C)O1)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCCl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
hydrocarbyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
silicone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(C#N)N=NC(C)(C)C#N
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCC)(=O)OOC(CCCCCCCCCCC)=O
Step Seven
Name
2,2-dimethoxyphenyl acetophenone
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1(C(C=CC=C1)CC(=O)C1=CC=CC=C1)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a phosphinylation polymerization
CUSTOM
Type
CUSTOM
Details
Copolymerization

Outcomes

Product
Name
Type
product
Smiles
C(OC)(OC)=O
Name
Type
product
Smiles
C(OCC)(OCC)=O
Name
Type
product
Smiles
C1(OCCO1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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